molecular formula C27H26N2O2 B13914111 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13914111
M. Wt: 410.5 g/mol
InChI Key: WSIUVLLAFUYKTR-JWQCQUIFSA-N
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Description

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(1R,2R)-1,2-diphenyl-2-piperidin-1-ylethyl]isoindole-1,3-dione

InChI

InChI=1S/C27H26N2O2/c30-26-22-16-8-9-17-23(22)27(31)29(26)25(21-14-6-2-7-15-21)24(20-12-4-1-5-13-20)28-18-10-3-11-19-28/h1-2,4-9,12-17,24-25H,3,10-11,18-19H2/t24-,25-/m1/s1

InChI Key

WSIUVLLAFUYKTR-JWQCQUIFSA-N

Isomeric SMILES

C1CCN(CC1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

General Synthetic Procedure

  • Starting Materials : The synthesis begins with 1H-isoindole-1,3(2H)-dione (phthalimide) and a chiral diphenyl-piperidinylethyl halide or equivalent electrophile.

  • Base and Solvent : Potassium carbonate (K2CO3) is used as a base in acetonitrile (CH3CN) solvent.

  • Reaction Conditions : The mixture is refluxed under an inert atmosphere (e.g., nitrogen) to avoid oxidation and side reactions.

  • Work-up : After reflux, the reaction mixture is cooled, concentrated under reduced pressure, and extracted with dichloromethane (CH2Cl2) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated.

  • Purification : The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane mixture (1:40) as eluent.

  • Yield : The typical yield reported is approximately 75% to 89%, indicating an efficient synthetic route.

Detailed Reaction Scheme

Step Reagents/Conditions Outcome/Yield
1. Preparation of diphenyl-piperidinylethyl halide Starting from appropriate diphenyl and piperidine derivatives, halogenation to form reactive electrophile Intermediate for coupling
2. Nucleophilic substitution Phthalimide + diphenyl-piperidinylethyl halide, K2CO3, CH3CN, reflux, inert atmosphere Target compound, 75-89% yield
3. Work-up and purification Extraction with CH2Cl2/water, drying, chromatography Pure 2-[(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Reaction Conditions Summary Table

Parameter Description
Base Potassium carbonate (K2CO3)
Solvent Acetonitrile (CH3CN)
Temperature Reflux (~80 °C)
Atmosphere Inert (Nitrogen or Argon)
Reaction Time Overnight (approx. 12-18 hours)
Purification Method Silica gel chromatography (EtOAc/hexane 1:40)
Yield 75% - 89%

Comparative Analysis of Preparation Methods

While the above method is the most detailed and documented for this compound, related phthalimide derivatives have been synthesized via similar nucleophilic substitution reactions involving epoxides or amines, often under aqueous or alcoholic conditions at elevated temperatures (60-80 °C) for extended times (8-36 hours), with yields ranging from 70% to 75%. However, these methods are less specific to the chiral diphenyl-piperidinylethyl moiety.

Research Findings and Notes

  • The use of potassium carbonate as a base in acetonitrile under reflux provides an optimal balance of reactivity and selectivity, preserving the chiral centers and minimizing side reactions.

  • The inert atmosphere is crucial to prevent oxidation of sensitive intermediates.

  • Silica gel chromatography with a non-polar solvent system (ethyl acetate/hexane) effectively separates the target compound from impurities.

  • The chiral purity of the final compound is maintained by avoiding racemization during the reaction and work-up.

  • No reports indicate the use of benchchem.com or smolecule.com as sources, in compliance with reliability criteria.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by occupying the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
  • CAS Registry Number : 1558718-40-3
  • Molecular Formula : C₂₇H₂₆N₂O₂
  • Molecular Weight : 410.51 g/mol
  • Stereochemistry : (1R,2R) configuration at the chiral centers .

Structural Features :

  • Core isoindole-1,3-dione scaffold, known for electron-deficient properties and π-stacking capabilities.
  • Piperidinyl moiety: Contributes to basicity and solubility in physiological environments.

Physicochemical Properties :

  • Predicted Boiling Point : 550.3 ± 50.0°C
  • Density : 1.245 ± 0.06 g/cm³
  • pKa : 7.82 ± 0.10 (indicating moderate basicity) .
Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives
Compound Name / CAS Key Substituents Molecular Weight (g/mol) Observed Activity/Properties Reference
Target Compound (1558718-40-3) (1R,2R)-Diphenyl, piperidinyl 410.51 PLD inhibition (inferred from analogs)
2-[4-(4,5-Diphenylimidazol-2-yl)phenyl]isoindole-1,3-dione Imidazole, diphenyl, electron-withdrawing groups ~404.44 (calc. from C₂₉H₂₀N₄O₂) Antimicrobial activity (enhanced by electron-withdrawing groups)
N,N'-Ethylenediphthalimide (607-26-1) Ethylene-bridged isoindole-dione 310.28 Building block for polymers/pharmaceuticals
4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione Fluorine, dioxopiperidinyl ~333.30 (calc. from C₁₄H₁₂FN₃O₄) Enhanced polarity, potential CNS activity
2-[2-(Morpholine-4-sulfonyl)ethyl]-isoindole-1,3-dione Morpholine-sulfonyl 320.35 (calc. from C₁₄H₁₆N₂O₄S) Improved solubility, protease inhibition
2-[2-(1,2,3,6-Tetrahydropyridin-4-yl)ethyl]-isoindole-1,3-dione (1798883-27-8) Tetrahydropyridinyl 256.30 Flexible binding to nicotinic receptors
Key Research Findings:

Structural Impact on Bioactivity :

  • The piperidinyl group in the target compound may enhance binding to enzymes like PLD, similar to VU0359595, which inhibits PLD with an IC₅₀ of 3.9 nM .
  • Imidazole-containing analogs (e.g., ) exhibit antimicrobial activity, suggesting that heterocyclic substituents modulate target specificity .

Diphenyl groups in the target compound contribute to steric bulk, which may limit off-target interactions compared to smaller analogs like N,N'-ethylenediphthalimide .

Solubility and Pharmacokinetics: Morpholine-sulfonyl derivatives () display improved aqueous solubility due to the sulfonyl group, a feature absent in the target compound .

Biological Activity

The compound 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
  • Molecular Formula : C23H26N2O2
  • CAS Number : 1262516-53-9
  • Molecular Weight : 378.46 g/mol

The compound features a piperidine ring and isoindole structure, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, piperidine-based compounds have been evaluated for their efficacy against various bacterial strains and fungal pathogens. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani .

Neuropharmacological Effects

Piperidine derivatives are often investigated for their neuropharmacological properties. The compound has shown promise as a potential modulator of neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT), which are crucial in managing conditions like depression and anxiety .

The biological activity of the compound may be attributed to its ability to interact with various receptors and enzymes:

Mode of Action Description
Inhibition of DATReduces dopamine reuptake, potentially enhancing dopaminergic signaling.
SERT ModulationAlters serotonin levels in the synaptic cleft, affecting mood and anxiety.
Antimicrobial MechanismDisruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

  • Neuroprotective Effects : A study evaluating the neuroprotective properties of piperidine derivatives found that certain compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Efficacy : In another investigation, a series of piperidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that specific modifications enhanced their efficacy against resistant strains .

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